

# A Comparative Analysis of Tenofovir Alafenamide Monofumarate Polymorphic Forms

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Tenofovir alafenamide (TAF), a prodrug of the nucleotide reverse transcriptase inhibitor tenofovir, is a critical component in the treatment of HIV-1 and chronic hepatitis B infections. The solid-state properties of an active pharmaceutical ingredient (API) are paramount to its stability, solubility, and bioavailability. **Tenofovir alafenamide monofumarate** (TAF MF) is known to exist in multiple polymorphic forms, each possessing distinct physicochemical characteristics. This guide provides a comparative analysis of the known polymorphic forms of TAF MF, supported by experimental data, to aid researchers in selecting and characterizing the optimal solid form for drug development.

## **Comparative Physicochemical Properties**

The selection of a specific polymorphic form for development is a critical decision influenced by a variety of factors, including thermodynamic stability, dissolution rate, and manufacturability. The following table summarizes the key quantitative data for the different known polymorphic forms of tenofovir alafenamide fumarate.



| Property                             | Form I                                                                                                                                                                      | Form II                                                                                        | Form III                                                 | Tenofovir<br>Alafenamid<br>e<br>Hemifumara<br>te (TAF HF)                                                                                                                                                                                                | Amorphous<br>TAF<br>Hemifumara<br>te                  |
|--------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------|----------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------|
| XRPD<br>Characteristic<br>Peaks (2θ) | $5.3 \pm 0.1^{\circ}$ ,<br>$9.8 \pm 0.1^{\circ}$ ,<br>$10.4 \pm 0.1^{\circ}$ ,<br>$15.9 \pm 0.1^{\circ}$ ,<br>$16.2 \pm 0.1^{\circ}$ ,<br>$16.6 \pm 0.1^{\circ}$ [1]<br>[2] | 7.3 ± 0.2°,<br>9.4 ± 0.1°,<br>10.1 ± 0.1°[1]<br>[3]                                            | 5.6 ± 0.1°,<br>7.3 ± 0.2°,<br>10.5 ± 0.1°[1]<br>[3]      | $6.9 \pm 0.2^{\circ}$ ,<br>$8.6 \pm 0.2^{\circ}$ ,<br>$10.0 \pm 0.2^{\circ}$ ,<br>$11.0 \pm 0.2^{\circ}$ ,<br>$12.2 \pm 0.2^{\circ}$ ,<br>$15.9 \pm 0.2^{\circ}$ ,<br>$16.3 \pm 0.2^{\circ}$ ,<br>$20.2 \pm 0.2^{\circ}$ ,<br>$20.8 \pm 0.2^{\circ}$ [1] | Broad halo,<br>no distinct<br>peaks[5]                |
| DSC Thermal<br>Analysis              | Melting Point:<br>119.7-121.1<br>°C                                                                                                                                         | Onset<br>Endotherm:<br>~122.3 °C[6]                                                            | Data not<br>available                                    | Onset<br>Endotherm:<br>~131 °C[4]                                                                                                                                                                                                                        | Glass<br>Transition<br>(Tg): Data not<br>available    |
| Heat of<br>Fusion<br>(ΔHfus)         | Data not<br>available                                                                                                                                                       | ≥ 102.0 J/g                                                                                    | Data not<br>available                                    | Data not<br>available                                                                                                                                                                                                                                    | Not<br>applicable                                     |
| Thermodyna<br>mic Stability          | Metastable[1]                                                                                                                                                               | Considered the most thermodynam ically stable monofumarat e form below its melting point[1][4] | Data not<br>available                                    | Thermodyna<br>mically<br>stable[7]                                                                                                                                                                                                                       | Least stable<br>form                                  |
| Solubility                           | pH-<br>dependent<br>aqueous<br>solubility,<br>decreasing                                                                                                                    | pH-<br>dependent<br>aqueous<br>solubility,<br>decreasing                                       | pH-<br>dependent<br>aqueous<br>solubility,<br>decreasing | pH-<br>dependent<br>aqueous<br>solubility,<br>decreasing                                                                                                                                                                                                 | Generally higher apparent solubility than crystalline |



|                    | with                  | with                             | with                             | with                                   | forms, but    |
|--------------------|-----------------------|----------------------------------|----------------------------------|----------------------------------------|---------------|
|                    | increasing            | increasing                       | increasing                       | increasing                             | may convert   |
|                    | pH. Soluble           | pH. Soluble                      | pH. Soluble                      | pH. Soluble                            | to a more     |
|                    | at low pH (pH         | at low pH (pH                    | at low pH (pH                    | at low pH (pH                          | stable, less  |
|                    | 2.0) and              | 2.0) and                         | 2.0) and                         | 2.0) and                               | soluble form. |
|                    | slightly              | slightly                         | slightly                         | slightly                               | [10]          |
|                    | soluble up to         | soluble up to                    | soluble up to                    | soluble up to                          |               |
|                    | pH 8.0.[8][9]         | pH 8.0.[8][9]                    | pH 8.0.[8][9]                    | pH 8.0.[8][9]                          |               |
|                    |                       |                                  |                                  |                                        |               |
|                    |                       | Non-                             | Non-                             | Non-                                   |               |
|                    |                       | Non-<br>hygroscopic              | Non-<br>hygroscopic              | Non-<br>hygroscopic                    |               |
| Hygroscopicit      | Data not              |                                  |                                  |                                        | Lhurragania   |
| Hygroscopicit<br>y | Data not<br>available | hygroscopic                      | hygroscopic                      | hygroscopic                            | Hygroscopic   |
| , ,                |                       | hygroscopic<br>(mass             | hygroscopic<br>(mass             | hygroscopic<br>(absorbs                | Hygroscopic   |
| , ,                |                       | hygroscopic<br>(mass<br>change ≤ | hygroscopic<br>(mass<br>change ≤ | hygroscopic<br>(absorbs<br>0.65% water | Hygroscopic   |

## **Experimental Protocols**

Accurate and reproducible characterization of polymorphic forms is essential. Below are detailed methodologies for key analytical techniques used in the study of **tenofovir alafenamide monofumarate** polymorphs.

### X-Ray Powder Diffraction (XRPD)

XRPD is a fundamental technique for the identification and differentiation of crystalline polymorphs.[2][3][8]

- Instrument: A conventional X-ray powder diffractometer with Bragg-Brentano geometry and a position-sensitive detector.
- X-ray Source: Cu Kα radiation (λ = 1.5406 Å).
- Instrument Settings:
  - Voltage: 45 kV
  - Current: 40 mA



• Sample Preparation: A small amount of the sample powder (approximately 10-20 mg) is gently packed into a sample holder. The surface of the powder should be smooth and level with the holder's surface.

Data Collection:

Scan Range (2θ): 2° to 40°

Step Size: 0.02°

Scan Speed: 1°/min

 Data Analysis: The resulting diffractogram is analyzed for the angular positions (2θ) and intensities of the diffraction peaks. These are compared against known patterns for the different polymorphic forms of TAF MF.

## **Differential Scanning Calorimetry (DSC)**

DSC is used to measure the thermal properties of a sample, such as melting point and heat of fusion, which are unique to each polymorph.[11][6][12]

- Instrument: A calibrated differential scanning calorimeter.
- Sample Preparation: 2-5 mg of the sample is accurately weighed into an aluminum pan,
   which is then hermetically sealed. An empty sealed aluminum pan is used as a reference.
- Experimental Conditions:
  - Heating Rate: 10 °C/min
  - Temperature Range: 25 °C to 200 °C (or a suitable range to encompass the thermal events of interest).
  - Atmosphere: Inert nitrogen atmosphere with a purge gas flow rate of 50 mL/min.
- Data Analysis: The DSC thermogram is analyzed to determine the onset temperature and peak maximum of endothermic (melting) or exothermic (crystallization) events. The area under the melting peak is integrated to calculate the heat of fusion (ΔHfus).



## **Thermogravimetric Analysis (TGA)**

TGA measures changes in the mass of a sample as a function of temperature, providing information on solvation, hydration, and thermal decomposition.[5][13][14]

- Instrument: A calibrated thermogravimetric analyzer.
- Sample Preparation: 5-10 mg of the sample is accurately weighed into a tared TGA pan (typically platinum or alumina).
- Experimental Conditions:
  - Heating Rate: 10 °C/min
  - Temperature Range: 25 °C to 300 °C (or higher if decomposition is being studied).
  - Atmosphere: Inert nitrogen atmosphere with a purge gas flow rate of 50 mL/min.
- Data Analysis: The TGA curve plots the percentage of weight loss versus temperature. The
  temperature at which weight loss occurs and the magnitude of the weight loss are used to
  determine the presence of volatiles (e.g., water or solvents) and the thermal stability of the
  material.

# **Polymorphic Relationships and Transformations**

The interconversion between different polymorphic forms is a critical consideration in drug development. The following diagram illustrates the known relationships and potential transformation pathways for **tenofovir alafenamide monofumarate** polymorphs. Slurrying the metastable Form I in acetonitrile can lead to the more stable Form II.[1] The amorphous form, being the most energetic, has the potential to convert to any of the crystalline forms under appropriate conditions.





Click to download full resolution via product page

Caption: Interconversion pathways of TAF monofumarate polymorphs.

#### Conclusion

The existence of multiple polymorphic forms of **tenofovir alafenamide monofumarate** necessitates a thorough solid-state characterization to ensure the development of a safe, stable, and effective drug product. This guide provides a comparative overview of the known polymorphic forms, highlighting the superior thermodynamic stability of Form II. The provided experimental protocols serve as a starting point for researchers to perform their own characterization and selection studies. A comprehensive understanding of the physicochemical properties and interconversion potential of these polymorphs is crucial for robust formulation development and regulatory success.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. WO2017134089A1 Crystalline forms of tenofovir alafenamide monofumarate Google Patents [patents.google.com]
- 2. rigaku.com [rigaku.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. ES2806604T3 Crystalline forms of tenofovir alafenamide monofumarate Google Patents [patents.google.com]
- 5. aurigaresearch.com [aurigaresearch.com]
- 6. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 7. particle.dk [particle.dk]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. tmda.go.tz [tmda.go.tz]
- 10. Pharmaceutical polymorph screening | Malvern Panalytical [malvernpanalytical.com]
- 11. quercus.be [quercus.be]
- 12. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 13. veeprho.com [veeprho.com]
- 14. improvedpharma.com [improvedpharma.com]
- To cite this document: BenchChem. [A Comparative Analysis of Tenofovir Alafenamide Monofumarate Polymorphic Forms]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672339#comparative-analysis-of-tenofovir-alafenamide-monofumarate-polymorphic-forms]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com